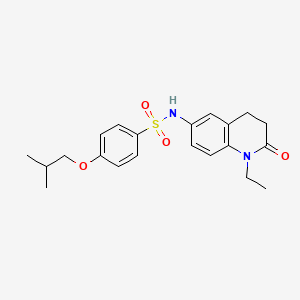

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Studies have synthesized and characterized novel sulfonamide compounds, revealing significant antimicrobial properties. For instance, Vanparia et al. (2010) synthesized a novel sulfonamide derivative that showed higher antimicrobial activity against various bacterial and fungal strains compared to its parent compounds. This suggests potential applications in developing new antimicrobial agents (Vanparia et al., 2010).

Inhibition of Protein Kinases

Isoquinolinesulfonamide derivatives have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases. Hidaka et al. (1984) found that certain isoquinolinesulfonamides exhibited selective inhibition towards cyclic AMP-dependent protein kinase (protein kinase A) and other kinases, indicating their potential in regulating kinase-mediated processes (Hidaka et al., 1984).

Fluorescence and Spectroscopic Studies

Research has also delved into the synthesis of sulfonamide derivatives for potential use as fluorescent probes. Kimber et al. (2003) synthesized methoxy isomers of a sulfonamide compound, which showed bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, suggesting applications in metal ion detection and fluorescence microscopy (Kimber et al., 2003).

DNA Interaction Studies

The interaction of sulfonamide derivatives with DNA has been investigated, with findings indicating strong binding capabilities to CT-DNA via an intercalation mechanism. This offers insights into the development of novel agents for DNA targeting and therapeutic applications (Kharwar & Dixit, 2021).

Vasodilatory and Cardiovascular Effects

A series of aromatic sulfonamides showed vasodilatory action in vivo, indicating potential applications in cardiovascular drug development. Morikawa et al. (1989) demonstrated that certain derivatives could significantly increase arterial blood flow, suggesting their use in treating cardiovascular diseases (Morikawa et al., 1989).

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-23-20-11-6-17(13-16(20)5-12-21(23)24)22-28(25,26)19-9-7-18(8-10-19)27-14-15(2)3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRFXWUYLYMZBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)

![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)

![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)